molecular formula C16H19NO3 B4708748 3-[1-(2-methoxyethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

3-[1-(2-methoxyethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

Cat. No. B4708748
M. Wt: 273.33 g/mol
InChI Key: WEIYXVJWDHERHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-methoxyethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid, also known as MPPA, is a chemical compound that has been extensively studied for its potential use in the field of medicine. This compound belongs to the class of pyrrole derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

3-[1-(2-methoxyethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to promote inflammation. This compound has been found to bind to the active site of COX-2 and inhibit its activity. This results in a decrease in the production of prostaglandins and a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been found to have other biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. This compound has also been found to have neuroprotective effects, protecting neurons against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[1-(2-methoxyethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal compound for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 3-[1-(2-methoxyethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anticancer agent, particularly in the treatment of breast and lung cancer. Further research is also needed to elucidate the mechanism of action of this compound and to identify any potential side effects.

Scientific Research Applications

3-[1-(2-methoxyethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been extensively studied for its potential use as an anti-inflammatory agent. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the regulation of immune responses.

properties

IUPAC Name

3-[1-(2-methoxyethyl)-5-phenylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-20-12-11-17-14(8-10-16(18)19)7-9-15(17)13-5-3-2-4-6-13/h2-7,9H,8,10-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIYXVJWDHERHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC=C1C2=CC=CC=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.